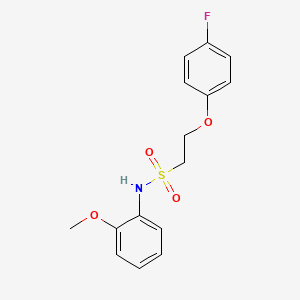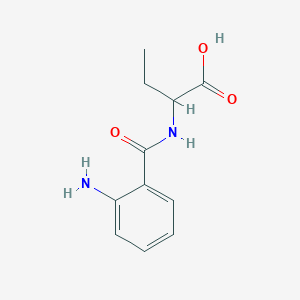
4-Bromo-5-methoxy-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-methoxy-2,3-dihydro-1H-indene, also known as 4-bromo-5-methoxyindane, is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO/c1-12-9-6-5-7-3-2-4-8(7)10(9)11/h5-6H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Electrochemical Bromination
Kulangiappar et al. (2014) explored the electrochemical bromination of 4-methoxy toluene, a process potentially relevant to the synthesis of brominated indene derivatives. They demonstrated two-phase electrolysis yielding brominated products in high yields, highlighting a methodology that could be adapted for compounds like "4-Bromo-5-methoxy-2,3-dihydro-1H-indene" for specific applications, such as intermediates in organic synthesis (Kulangiappar, Anbukulandainathan, & Raju, 2014).
Synthesis of Biologically Active Compounds
Akbaba et al. (2010) detailed the total synthesis of a biologically active, naturally occurring dibromo compound, underscoring the potential of brominated compounds in the development of pharmaceuticals and bioactive molecules. This suggests that "this compound" might find applications in the synthesis of complex molecules with biological activity (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
Photodynamic Therapy for Cancer Treatment
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzene derivatives for photodynamic therapy, a technique used in cancer treatment. Their work suggests the potential of brominated methoxybenzene derivatives in creating compounds that generate singlet oxygen for therapeutic applications, hinting at possible research avenues for "this compound" (Pişkin, Canpolat, & Öztürk, 2020).
Solar Cell Applications
Jin et al. (2016) investigated the use of brominated compounds in polymer solar cells, showing how modifications to electron acceptors can enhance photovoltaic performance. This research indicates the potential utility of brominated indenes in improving the efficiency of organic solar cells (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).
Catalyzed Synthesis of Indenes
Rao, Kaswan, Parang, and Kumar (2015) explored indium triflate-catalyzed microwave-assisted alkenylation of methoxyphenols, leading to the synthesis of indenes. This demonstrates the synthetic versatility of methoxyphenol derivatives, suggesting potential pathways for the synthesis or modification of compounds like "this compound" for various applications (Rao, Kaswan, Parang, & Kumar, 2015).
Safety and Hazards
The safety data sheet (MSDS) for 4-Bromo-5-methoxy-2,3-dihydro-1H-indene can be found online . It’s important to handle this compound with appropriate safety measures.
Relevant Papers There are peer-reviewed papers and technical documents related to this compound available at Sigma-Aldrich . For more detailed information, you may want to refer to these documents.
Eigenschaften
IUPAC Name |
4-bromo-5-methoxy-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-9-6-5-7-3-2-4-8(7)10(9)11/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKKBHQKLIPALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2)C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586114.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2586116.png)

![2-(2,4-Difluorophenyl)-N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2586118.png)
![N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2586119.png)



![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride](/img/structure/B2586124.png)
![4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2586126.png)
![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2586128.png)
![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B2586135.png)